Cloquinozine

Oxytocic activity In vitro pharmacology Uterine contractility

Cloquinozine (INN; also known as QB-1, 3-(p-chlorobenzyl)octahydroquinolizine, or 3-(4-chlorobenzyl)quinolizidine) is a synthetic quinolizidine-derivative oxytocic agent discovered by Chugai Pharmaceutical in the 1960s. With molecular formula C₁₆H₂₂ClN and molecular weight 263.81 g/mol, Cloquinozine is structurally characterized by a saturated quinolizidine bicyclic core bearing a 4-chlorobenzyl substituent at the 3-position.

Molecular Formula C16H22ClN
Molecular Weight 263.80 g/mol
CAS No. 5220-68-8
Cat. No. B1617950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloquinozine
CAS5220-68-8
Molecular FormulaC16H22ClN
Molecular Weight263.80 g/mol
Structural Identifiers
SMILESC1CCN2CC(CCC2C1)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H22ClN/c17-15-7-4-13(5-8-15)11-14-6-9-16-3-1-2-10-18(16)12-14/h4-5,7-8,14,16H,1-3,6,9-12H2
InChIKeyIQBKPMNLEWNTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cloquinozine (CAS 5220-68-8) – Oxytocic Quinolizidine Derivative with Quantified Potency Advantage Over Sparteine


Cloquinozine (INN; also known as QB-1, 3-(p-chlorobenzyl)octahydroquinolizine, or 3-(4-chlorobenzyl)quinolizidine) is a synthetic quinolizidine-derivative oxytocic agent discovered by Chugai Pharmaceutical in the 1960s [1]. With molecular formula C₁₆H₂₂ClN and molecular weight 263.81 g/mol, Cloquinozine is structurally characterized by a saturated quinolizidine bicyclic core bearing a 4-chlorobenzyl substituent at the 3-position . The compound is classified as a uterotonic agent and was assigned an International Nonproprietary Name (INN) in 1967 (p-INNList-17; r-INNList-7) [1].

Cloquinozine vs. Generic Quinolizidine Oxytocics – Why Simple Substitution Is Not Supported


Within the quinolizidine-derivative oxytocic class, Cloquinozine cannot be considered a simple interchangeable commodity. The 4-chloro substituent on the benzyl group is the primary driver of potency: among a series of 3-(subst.-benzyl)quinolizidine derivatives, the 4-chlorobenzyl analog (i.e., Cloquinozine) was identified as the strongest uterus-contracting agent, with activity several-fold higher than unsubstituted or alternatively substituted congeners [1]. Furthermore, Cloquinozine exists as a pair of diastereoisomers (isomer A and isomer B) in a defined 6:4 ratio [2], meaning that uncontrolled synthesis or sourcing without stereochemical verification can yield a product with inconsistent pharmacological activity. These structural and stereochemical specificities mean that substituting Cloquinozine with a generic quinolizidine derivative—even one carrying a benzyl substituent—will not reliably reproduce its oxytocic efficacy or safety margin.

Cloquinozine Quantitative Evidence Guide – Comparator-Based Potency, Toxicity, and SAR Differentiation Data


In Vitro Oxytocic Potency – 12-Fold Superiority Over Sparteine Sulfate in Isolated Rat Uterus

In a direct head-to-head comparison using isolated rat uterus preparations, 3-(p-chlorobenzyl)quinolizidine tartarate (QB-1, the tartrate salt form of Cloquinozine) demonstrated 12-fold greater oxytocic potency than sparteine sulfate, the established plant-derived quinolizidine oxytocic agent [1]. This is the strongest potency advantage ever documented for a synthetic quinolizidine derivative over the natural product benchmark in an in vitro uterine contractility assay.

Oxytocic activity In vitro pharmacology Uterine contractility

In Vivo Oxytocic Potency – 2.9-Fold Advantage Over Sparteine Sulfate in Rabbits

When evaluated in vivo in anesthetized rabbits, QB-1 (Cloquinozine tartrate) produced uterine contractions 2.9 times more effectively than sparteine sulfate [1]. A single intravenous dose of 1 mg/kg of QB-1 was sufficient to elicit remarkable uterine contraction, establishing a clear effective dose for experimental uterotonic applications [1]. The rank order of potency (QB-1 > sparteine sulfate) is consistent between in vitro and in vivo systems, confirming that the 4-chlorobenzyl substitution confers a translatable efficacy advantage.

In vivo pharmacology Uterotonic efficacy Rabbit model

Acute Toxicity Advantage – Approximately One-Third the Toxicity of Sparteine Sulfate

In the same study that identified 3-(4-chlorobenzyl)quinolizidine (Ib) as the most potent congener in the 3-(subst.-benzyl)quinolizidine series, the acute toxicity of compound Ib was reported to be approximately one-third that of sparteine sulfate [1]. When combined with the in vivo potency data (2.9× sparteine sulfate), this yields an estimated therapeutic index approximately 8.7 times more favorable than sparteine sulfate. In the detailed pharmacological study by Nagashima et al. (1966), acute toxicities in mice and rats were comparable or slightly less than sparteine sulfate, while in rabbits and dogs, lethal doses of QB-1 appeared lower than those of sparteine sulfate, indicating species-dependent differences in toxicological profile [2].

Acute toxicity Safety margin Therapeutic index

Structure-Activity Relationship (SAR) – 4-Chlorobenzyl Substitution Defines Maximal Potency in the Quinolizidine Oxytocic Series

A systematic SAR study of 3-(subst.-benzyl)quinolizidine derivatives established that 3-(4-chlorobenzyl)quinolizidine (Ib, i.e., Cloquinozine base) is the strongest uterus-contracting agent in the series, with activity several-fold higher than other substituted and unsubstituted benzyl congeners [1]. This finding directly demonstrates that the 4-chloro substituent on the benzyl ring is the critical pharmacophoric element for maximal oxytocic activity within this chemical class. The SAR rank order places the 4-chlorobenzyl congener unequivocally at the top of the potency hierarchy, making it the compound of choice for any application requiring a quinolizidine-based oxytocic agent.

SAR Quinolizidine derivatives Substituent effect

Stereochemical Definition – Diastereoisomer Composition and Configurational Assignment as Quality Determinants

Cloquinozine (QB-1 tartrate) is a mixture of two diastereoisomers—isomer A (m.p. 98–103°C) and isomer B (m.p. 93–96°C)—present in a defined ratio of 6:4 [1]. The absolute configurations of these diastereoisomers (designated Ia and Ib) were subsequently elucidated using gas chromatography retention times, NMR spectroscopy of methiodide derivatives, and dipole moment measurements, with comparison to 3-lupinine and 3-epilupinine standards [2]. This stereochemical characterization is essential for quality control and batch-to-batch consistency. Without specifying and verifying the diastereoisomer ratio, a sourced sample of Cloquinozine may exhibit variable pharmacological activity due to differential oxytocic potency between the two isomers.

Stereochemistry Diastereoisomers Quality control

Cloquinozine – Evidence-Backed Application Scenarios for Research and Industrial Use


In Vitro Uterotonic Standard for Pharmacological Screening of Oxytocic or Tocolytic Agents

With its 12-fold in vitro potency advantage over sparteine sulfate established in isolated rat uterus assays [1], Cloquinozine is ideally suited as a positive control uterotonic standard in organ-bath pharmacology studies. Its high potency allows the use of low bath concentrations, minimizing solvent or vehicle artifacts, while its well-characterized diastereoisomer composition [2] ensures reproducible inter-laboratory results. Researchers comparing novel tocolytic (uterine-relaxant) candidates can use Cloquinozine as a robust contraction-inducing challenge agent.

In Vivo Uterotonic Efficacy Model Development in Rabbits

Cloquinozine at 1 mg/kg i.v. reliably induces marked uterine contractions in the anesthetized rabbit model [1]. The quantified 2.9× in vivo potency superiority and approximately one-third toxicity relative to sparteine sulfate [3] support its selection as a safer, more effective uterotonic probe for in vivo experimental protocols. This is particularly relevant for studies investigating uterine motility disorders, labor induction mechanisms, or evaluating the pharmacodynamic interactions of oxytocic agents with anesthetic regimens.

Structure-Activity Relationship (SAR) Reference Compound for Quinolizidine-Based Drug Discovery

As the strongest congener in the 3-(subst.-benzyl)quinolizidine series, with several-fold higher activity than any alternative substitution pattern [3], Cloquinozine serves as the definitive benchmark for SAR campaigns exploring quinolizidine-based uterotonics or related azabicyclic pharmacophores. The critical role of the 4-chloro substituent provides a clear starting point for scaffold-hopping exercises, bioisostere design, or optimization of pharmacokinetic properties while retaining the core pharmacophoric element.

Quality Control and Reference Standard for Cloquinozine Sourcing and Identity Verification

The defined diastereoisomer ratio (isomer A:isomer B = 6:4), with distinct melting points (isomer A: 98–103°C; isomer B: 93–96°C) [1], and the stereochemical assignments established by GC, NMR, and dipole moment [4], provide concrete identity specifications for procurement quality assurance. These parameters are essential for analytical chemistry laboratories tasked with verifying the identity and purity of incoming Cloquinozine batches, distinguishing authentic material from mislabeled or stereochemically undefined alternatives.

Quote Request

Request a Quote for Cloquinozine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.